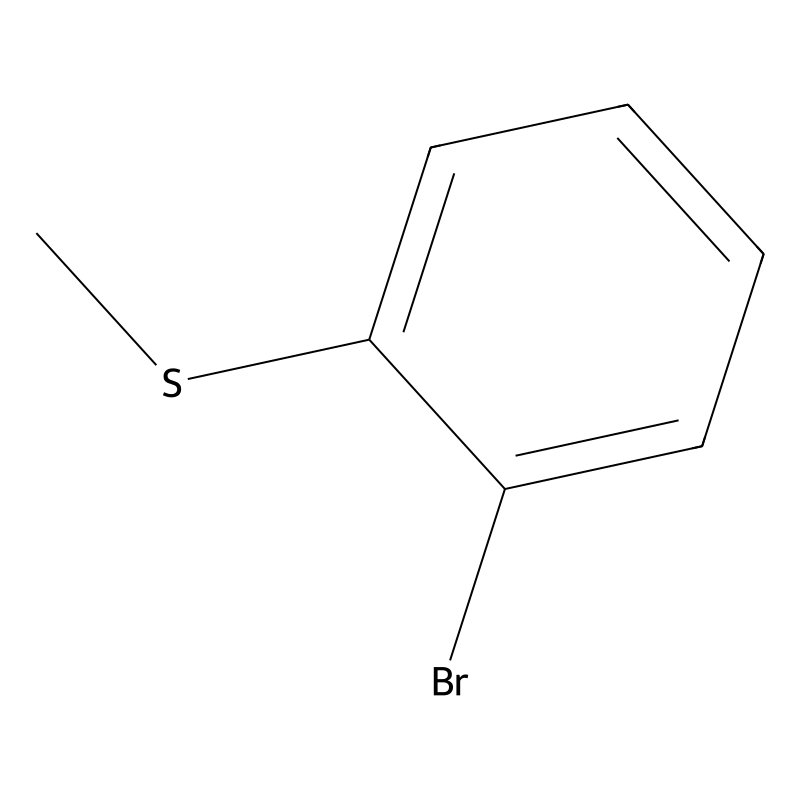

2-Bromothioanisole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Precursor:

2-Bromothioanisole is primarily used as a precursor in the synthesis of various organic compounds. Its reactive bromo group allows for further chemical transformations, making it a valuable building block in the creation of more complex molecules. Here are some specific examples:

- Thioether-methyleneborane: Researchers have employed 2-bromothioanisole in the synthesis of thioether-methyleneborane, a compound with potential applications in organic synthesis and catalysis [].

- 1-Dimesitylboryl-2-methylthio-benzene: This compound, synthesized using 2-bromothioanisole, exhibits interesting photophysical properties and is being investigated for its potential in organic light-emitting diodes (OLEDs).

2-Bromothioanisole is an organic compound with the molecular formula . It consists of a thioether functional group, where a bromine atom is substituted at the second position of a thioanisole structure. This compound appears as a colorless to pale yellow liquid and has a characteristic odor. Its chemical structure can be represented as follows:

The compound is primarily used in chemical synthesis and research applications due to its reactivity and functional properties.

- Toxicity: Data on the specific toxicity of 2-Bromothioanisole is limited. However, due to the presence of bromine, it is advisable to handle it with caution as it may be irritating to the skin, eyes, and respiratory system [].

- Flammability: 2-Bromothioanisole has a high flash point, indicating a low flammability risk. However, it is recommended to handle it away from heat sources and open flames as a general safety precaution [].

- Amines: Forming substituted amines.

- Thiols: Leading to thioether derivatives.

- Alkoxides: Resulting in ether products.

These reactions are significant in organic synthesis, allowing for the modification of the compound into more complex structures.

Research indicates that 2-Bromothioanisole exhibits biological activity, particularly in antimicrobial and antifungal properties. It has been studied for its effects on various microbial strains, showing potential as a lead compound for developing new antimicrobial agents. Additionally, its reactivity may allow it to interact with biological molecules, indicating possible applications in medicinal chemistry.

2-Bromothioanisole can be synthesized through several methods:

- Bromination of Thioanisole:

- Thioanisole is treated with bromine in the presence of a catalyst such as aluminum chloride or iron(II) chloride. The reaction typically occurs under controlled temperature conditions to yield 2-Bromothioanisole.

- Example reaction:

- Substitution Reactions:

- The compound can also be synthesized by substituting bromine in other thioether compounds using nucleophilic agents.

These methods highlight the versatility of 2-Bromothioanisole in synthetic organic chemistry.

2-Bromothioanisole finds applications in various fields:

- Organic Synthesis: Used as an intermediate in the preparation of pharmaceuticals and agrochemicals.

- Research: Employed in studies focusing on reaction mechanisms and the development of new synthetic methodologies.

- Material Science: Investigated for its potential use in the formulation of functional materials due to its unique properties.

Interaction studies involving 2-Bromothioanisole have focused on its reactivity with biological macromolecules and other small molecules. These studies aim to understand how 2-Bromothioanisole interacts at the molecular level, which can provide insights into its potential therapeutic uses and environmental behavior. For instance, its ability to form adducts with proteins or nucleic acids could be explored for drug development purposes.

Several compounds are structurally similar to 2-Bromothioanisole, including:

- Thioanisole:

- Structure:

- Difference: Lacks the bromine substituent; used as a starting material for bromination.

- 4-Bromothioanisole:

- Structure:

- Difference: Bromine is located at the para position; exhibits different reactivity patterns compared to 2-bromo derivative.

- Benzylthioether:

- Structure: (where R is an alkyl group)

- Difference: Contains a benzyl group instead of a methyl group; different physical and chemical properties.

Comparison TableCompound Molecular Formula Position of Bromine Key Characteristics 2-Bromothioanisole C7H7BrS ortho Reactivity with nucleophiles Thioanisole C6H5SCH3 N/A Starting material for synthesis 4-Bromothioanisole C7H7BrS para Different substitution patterns Benzylthioether C6H5SCH2R N/A Varies based on R substitution

| Compound | Molecular Formula | Position of Bromine | Key Characteristics |

|---|---|---|---|

| 2-Bromothioanisole | C7H7BrS | ortho | Reactivity with nucleophiles |

| Thioanisole | C6H5SCH3 | N/A | Starting material for synthesis |

| 4-Bromothioanisole | C7H7BrS | para | Different substitution patterns |

| Benzylthioether | C6H5SCH2R | N/A | Varies based on R substitution |

This comparison highlights the unique position of 2-Bromothioanisole within its chemical family, emphasizing its specific reactivity and applications in organic synthesis.

Bromination of Thioanisole Derivatives

The direct bromination of thioanisole represents the most straightforward method for synthesizing 2-bromothioanisole. This approach typically involves the reaction of thioanisole with bromine in the presence of a suitable catalyst. The regioselectivity of this reaction is crucial, as it can lead to the formation of either 2-bromothioanisole (ortho position) or 4-bromothioanisole (para position).

The bromination of thioanisole generally favors substitution at the para position due to the electronic directing effect of the methylthio group. However, the regioselectivity can be influenced by employing specific catalysts and optimizing reaction conditions. Lewis acid catalysts such as iron(II) chloride (FeCl₂), aluminum chloride (AlCl₃), and boron trifluoride (BF₃) have been employed to control the regioselectivity of bromination reactions.

A typical experimental procedure for bromination involves:

"In a four-hole boiling flask of 1 liter equipped with an agitator, thermometer, dropping funnel and Liebig condenser, add thioanisole and a catalytic amount of Lewis acid. Under controlled temperature and agitation conditions, bromine is added dropwise over several hours, followed by continued reaction for 1-2 hours."

While this method primarily yields 4-bromothioanisole, modifications to the catalyst type, concentration, solvent system, and reaction temperature can shift selectivity toward 2-bromothioanisole. Gas chromatographic analysis of crude bromination products has revealed that typical reactions produce a mixture containing both 2-bromothioanisole and 4-bromothioanisole in varying ratios.

Alternative bromination methods include using N-bromosuccinimide (NBS) in the presence of acid catalysts like p-toluenesulfonic acid (p-TsOH). This approach has shown promise for selective mono-ortho-bromination:

"p-toluene-sulfonic acid (p-TsOH)-mediated NBS bromination reaction... can give selective mono ortho-bromination. When conducted with NBS addition in a single portion, bromination reaches completion in under 5 minutes, even in the absence of light."

Table 1: Comparison of Bromination Methods for Thioanisole

| Method | Catalyst | Solvent | Temperature | Reaction Time | Major Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Direct Bromination | FeCl₂ (0.002 mol) | Neat | 50°C | 5h | 4-Bromothioanisole | 78.0 | >99.95 |

| Direct Bromination | AlCl₃ (0.001 mol) | Dichloromethane | 5-50°C | 6h | 4-Bromothioanisole | 76.2 | >99.95 |

| Direct Bromination | BF₃ (0.001 mol) | Neat | 50°C | 5h | 4-Bromothioanisole | 78.5 | >99.95 |

| NBS Bromination | p-TsOH (10 mol%) | Methanol | Room temp. | <5min | ortho-Bromination products | Variable | Not specified |

Aryne Intermediate Functionalization Strategies

A more specialized approach to synthesizing 2-bromothioanisole involves aryne chemistry. Arynes are highly reactive intermediates that can undergo various nucleophilic additions, providing alternative routes to brominated aromatic compounds with specific substitution patterns.

Based on research involving tetrahalogenobenzynes and thioanisole, aryne intermediates can react with sulfur-containing nucleophiles to form new carbon-sulfur bonds:

"Tetrafluoro- and tetrachloro-benzyne react with thioanisole to yield 1,2,3,4-tetrahalogeno-5-phenylthiobenzenes (III) in 45 and 61% yield respectively. Labelling experiments show that intramolecular proton transfer occurs to give ylids (II) which break down to give the isolated products."

While this specific reaction doesn't directly produce 2-bromothioanisole, it demonstrates the potential of aryne chemistry in functionalizing thioanisole derivatives. The versatility of aryne intermediates offers synthetic pathways that may be difficult to achieve through conventional methods.

The general mechanism for aryne reactions typically involves:

- Generation of the aryne intermediate from a suitable precursor

- Nucleophilic attack by the sulfur atom of a thiol or thioether

- Subsequent transformations to yield the desired brominated product

The sulfur atom in thioanisole derivatives can serve dual roles in these reactions:

"The novelty of this process is how the sulfur atom can serve the role of both nucleophile and electrophile. Upon formation of phenyl succinimidyl sulfide using a demethylation process, the sulfur atom of thioanisole serves the role of nucleophile upon bromination with NBS. This role is then reversed upon expulsion of the bromide with succinimide."

This dual reactivity profile makes thioanisole derivatives particularly versatile substrates in aryne chemistry, potentially leading to regioselective syntheses of compounds like 2-bromothioanisole under appropriate conditions.

Catalytic Cross-Coupling Approaches

Cross-coupling methodologies represent a powerful approach for introducing or modifying functional groups on aromatic compounds. For 2-bromothioanisole, cross-coupling reactions can be employed in two distinct ways:

- Using 2-bromothioanisole as an electrophilic coupling partner, where the C-Br bond undergoes oxidative addition with transition metal catalysts

- Introducing the methylthio group onto pre-brominated aromatic compounds

The Suzuki-Miyaura reaction is particularly notable in this context. This palladium-catalyzed reaction couples organoboron compounds with organohalides under relatively mild conditions:

"The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide. It was first published in 1979 by Akira Suzuki, and he shared the 2010 Nobel Prize in Chemistry with Richard F. Heck and Ei-ichi Negishi for their contribution to the discovery and development of noble metal catalysis in organic synthesis."

When using 2-bromothioanisole as the electrophilic partner, the reaction typically proceeds through the following catalytic cycle:

- Oxidative addition of the C-Br bond to Pd(0)

- Transmetallation with the organoboron species activated by base

- Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst

The advantages of Suzuki coupling include:

- Mild reaction conditions

- Tolerance of various functional groups

- Use of environmentally benign organoboron reagents

- High stereo- and regioselectivity

- Scalability for industrial applications

For heteroaryl bromides like 2-bromothioanisole, specialized catalyst systems have been developed:

"Pd₂dba₃ and [ligand 1] proved to be highly effective for the Suzuki-Miyaura reactions... with aryl and heteroaryl bromides. For example, this system efficiently combined 3,5-(bis-trifluoromethyl)bromobenzene and 4-bromoanisole with [substrate A] to furnish the desired biaryl in 82% and 74% yield, respectively."

Other cross-coupling reactions applicable to 2-bromothioanisole include Stille coupling (using organotin reagents) and Negishi coupling (using organozinc compounds), expanding the synthetic versatility of this building block.

Industrial-Scale Production Techniques

For industrial-scale production of 2-bromothioanisole, several factors must be considered, including scalability, safety, environmental impact, and cost-effectiveness. While direct information on industrial production of 2-bromothioanisole is limited in the search results, methods for related compounds like 4-bromothioanisole can provide valuable insights.

Based on patented processes, industrial production typically involves:

- Controlled bromination of thioanisole under optimized conditions

- Separation and purification of the desired isomer

- Quality control and packaging of the final product

The bromination step is usually conducted in batch reactors:

"A one-liter four-necked flask equipped with a stirrer, thermometer, dropping funnel and Liebig condenser was charged with 124.2 g (1.00 mole) of thioanisole and a catalyst, and bromine was added dropwise with stirring at controlled temperature over several hours."

For the separation of isomers and purification, several techniques can be employed:

Table 2: Purification Methods for Brominated Thioanisoles

| Method | Description | Advantages | Limitations | Purity Achieved |

|---|---|---|---|---|

| Crystallization | Cooling in alcoholic solvents to selectively precipitate one isomer | Simple, cost-effective, scalable | Temperature-sensitive, solvent consumption | >99.95% |

| Distillation | Fractional distillation under reduced pressure | Effective separation of isomers | Energy-intensive, thermal decomposition risk | 90-95% |

| Chromatography | Column chromatography for smaller scale production | High purity, versatile | Not economical at large scale, solvent-intensive | >99% |

| Recrystallization | Multiple crystallization steps with different solvent systems | Improves purity of crude products | Time-consuming, yield losses | >99.9% |

The choice of purification method depends on the required purity, scale of production, and economic considerations. For industrial applications, crystallization is often preferred:

"A mixed solvent composed of methanol and water (60% (by weight) methanol) was added to the crude product, and the mixture was slowly cooled from 50°C to -5°C with stirring to cause selective crystallization. The crystalline precipitate was collected by filtration, washed with cold methanol, and dried to give the purified product."

Safety considerations are crucial for industrial production. According to safety data sheets:

"Precautionary Statements: Prevention - Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area."

Palladium-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions represent the most extensively studied catalytic transformations of 2-bromothioanisole. The fundamental mechanism involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination, which collectively enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The oxidative addition of 2-bromothioanisole to palladium(0) complexes proceeds through a concerted mechanism, with the electron-withdrawing nature of the bromine substituent facilitating the insertion of palladium into the carbon-bromine bond. Studies have demonstrated that the presence of the methylthio group at the ortho position can influence the electronic properties of the aryl halide, affecting both the rate and selectivity of oxidative addition. Computational investigations reveal that the methylthio substituent acts as a weak π-donor, modestly activating the aromatic ring toward palladium insertion while simultaneously providing steric hindrance that can direct regioselectivity.

Suzuki-Miyaura coupling reactions of 2-bromothioanisole with arylboronic acids have been extensively optimized, with catalyst systems based on palladium(II) acetate and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) demonstrating exceptional performance. Under these conditions, 2-bromothioanisole undergoes selective carbon(sp²)-bromine bond activation, yielding biaryl products in 65-94% yields at temperatures ranging from 80-100°C. The high selectivity observed for bromine over the methylthio group reflects the significantly higher bond dissociation energy of the carbon-sulfur bond compared to the carbon-bromine bond.

Mechanistic studies of the transmetalation step reveal that the presence of hydroxide or alkoxide bases is crucial for activating boronic acid nucleophiles toward palladium. The formation of tetracoordinate boronate intermediates significantly enhances the nucleophilicity of the organic fragment, facilitating its transfer to the palladium center. In reactions involving 2-bromothioanisole, the electron-rich nature of the methylthio substituent can accelerate transmetalation by increasing the electron density at the palladium center.

The reductive elimination step proceeds through a concerted mechanism involving the coupling of the aryl and nucleophilic fragments bound to palladium. Computational studies indicate that the presence of bulky phosphine ligands, such as tricyclohexylphosphine, promotes reductive elimination by destabilizing the palladium(II) intermediate and facilitating the formation of the carbon-carbon bond. The methylthio group in 2-bromothioanisole does not significantly impede this process, allowing for efficient product formation under optimized conditions.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromothioanisole

| Reaction Type | Nucleophile/Partner | Catalyst System | Temperature (°C) | Yield Range (%) | Key Features |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(OAc)₂/PCy₃·HBF₄ | 80-100 | 65-94 | Selective C(sp²)-Br activation |

| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄/THF | 60-80 | 70-85 | Functional group tolerance |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄/DMF | 80-110 | 58-82 | High stereoselectivity possible |

| Buchwald-Hartwig Amination | Primary/Secondary amines | Pd₂(dba)₃/XantPhos | 80-120 | 53-91 | Primary amine formation |

| Carbonylative Coupling | Carbon monoxide + nucleophiles | Pd(OAc)₂/SPhos | 100-140 | 60-85 | Ester/amide products |

| Cross-Electrophile Coupling | Alkyl halides | NiCl₂·glyme/bipyridine | 25-60 | 62-84 | Mild conditions, no organometallic reagents |

Negishi coupling reactions employing organozinc nucleophiles demonstrate complementary reactivity patterns, with yields typically ranging from 70-85% under mild conditions. The enhanced nucleophilicity of organozinc reagents compared to boronic acids allows for lower reaction temperatures and broader functional group tolerance. Stille coupling reactions, while requiring higher temperatures (80-110°C), offer unique advantages in terms of stereochemical control, with yields of 58-82% being commonly observed for various organostannane nucleophiles.

Buchwald-Hartwig amination reactions of 2-bromothioanisole proceed efficiently with both primary and secondary amines, utilizing catalyst systems based on palladium complexes with bulky, electron-rich phosphine ligands such as XantPhos. These reactions are particularly noteworthy for their ability to form primary arylamines with high selectivity, avoiding the formation of diarylamine byproducts that commonly plague traditional amination protocols. Yields ranging from 53-91% have been reported, with electron-rich arylamines generally providing higher yields than electron-deficient variants.

Nickel-Mediated Alkyl and Aryl Transfer Reactions

Nickel catalysis has emerged as a powerful complementary approach to palladium-based methods, offering unique advantages in terms of cost, earth abundance, and distinct reactivity patterns. The smaller ionic radius and different electronic configuration of nickel compared to palladium enable access to coupling reactions that are challenging or impossible with traditional palladium catalysts.

Nickel-catalyzed alkylation reactions of 2-bromothioanisole with alkyl Grignard reagents proceed through a distinct mechanism involving single-electron pathways. Under optimized conditions employing nickel(0) complexes with N-heterocyclic carbene ligands, these reactions achieve yields of 65-92% at temperatures ranging from room temperature to 100°C. The tolerance for alkyl nucleophiles bearing β-hydrogen atoms, which typically undergo facile β-hydride elimination in palladium-catalyzed systems, represents a significant advantage of nickel catalysis.

The mechanistic pathway for nickel-catalyzed coupling involves initial oxidative addition of 2-bromothioanisole to a nickel(0) center, followed by single-electron transfer processes that generate alkyl radicals from Grignard reagents. These alkyl radicals subsequently undergo coupling with the nickel-aryl intermediate through a radical rebound mechanism, avoiding the problematic β-hydride elimination pathway. Computational studies support this mechanistic proposal, demonstrating that the activation barriers for radical coupling are significantly lower than those for β-hydride elimination in nickel-based systems.

Photoredox/nickel dual catalysis represents an innovative approach that combines the mild conditions of visible light photocatalysis with the unique reactivity of nickel catalysts. In these systems, iridium or ruthenium photocatalysts generate alkyl radicals from alkyl trifluoroborates or related precursors under blue LED irradiation, while nickel catalysts facilitate the coupling with 2-bromothioanisole. This methodology achieves yields of 70-95% with excellent regioselectivity, operating under exceptionally mild conditions at room temperature.

Reductive cross-coupling methodologies eliminate the need for pre-formed organometallic nucleophiles, instead employing alkyl halides directly as coupling partners. These reactions utilize nickel catalysts in combination with metallic reducing agents such as manganese or zinc, achieving yields of 55-85% under mild conditions. The absence of strong bases and organometallic reagents significantly expands the functional group tolerance compared to traditional cross-coupling approaches.

Table 2: Nickel-Mediated Alkyl and Aryl Transfer Reactions of 2-Bromothioanisole

| Methodology | Coupling Partner | Catalyst/Conditions | Reaction Conditions | Advantages | Yield/Selectivity |

|---|---|---|---|---|---|

| Nickel-Catalyzed Alkylation | Alkyl Grignard reagents | Ni(cod)₂/ICy ligand | RT-100°C, THF | Earth-abundant catalyst | 65-92% yield |

| Photoredox/Ni Dual Catalysis | Alkyl trifluoroborates | Ir photocatalyst/NiCl₂·dtbpy | Blue LED, RT, MeCN | Mild photochemical conditions | 70-95% yield, high regioselectivity |

| Reductive Cross-Coupling | Alkyl halides | NiBr₂·DME/Mn or Zn | 25-80°C, DMF/DMA | No organometallic reagents | 55-85% yield |

| C-S Bond Formation | Alkyl thiols | Ni(OAc)₂/DPEphos | RT-120°C, various solvents | Functional group tolerance | 70-95% yield |

| Electrochemical Coupling | Alkyl halides | NiBr₂/electrochemical | Constant current, RT | Sustainable electrochemistry | 60-88% yield |

| Radical Alkylation | Alkyl radicals from C-H bonds | NiCl₂/TBADT photocatalyst | UV light, acetone/PhCF₃ | Direct C-H functionalization | 60-84% yield, b/l selectivity 4:1 |

Carbon-sulfur bond formation through nickel catalysis has been developed as an efficient method for synthesizing thioether derivatives from 2-bromothioanisole. These reactions employ nickel(II) acetate catalysts with bisphosphine ligands such as DPEphos, achieving yields of 70-95% across a broad range of alkyl thiol nucleophiles. The mild reaction conditions and excellent functional group tolerance make this methodology particularly attractive for late-stage functionalization applications.

Electrochemical nickel catalysis represents a sustainable approach that obviates the need for stoichiometric chemical reducing agents. In these systems, electrical energy provides the driving force for catalyst turnover, while nickel complexes facilitate the coupling of 2-bromothioanisole with various alkyl halides. Yields of 60-88% are typically achieved under ambient conditions with constant current electrolysis.

Photocatalytic and Mechanochemical Activation

Photocatalytic activation represents a paradigm shift toward sustainable synthetic methodologies, harnessing visible light energy to drive chemical transformations under exceptionally mild conditions. The integration of photocatalysis with transition metal catalysis has opened new avenues for the functionalization of 2-bromothioanisole that were previously inaccessible through traditional thermal activation.

Visible light photocatalysis employing iridium-based photosensitizers in combination with nickel co-catalysts has demonstrated exceptional efficiency in promoting cross-coupling reactions of 2-bromothioanisole. Under blue LED irradiation (440 nm), these dual catalytic systems achieve yields of 75-90% within 12 hours at room temperature. The mild reaction conditions preserve sensitive functional groups that would otherwise decompose under traditional thermal conditions.

The mechanistic pathway involves initial photoexcitation of the iridium catalyst, followed by single-electron transfer to generate alkyl radicals from appropriate precursors. These radicals subsequently undergo capture by nickel(I) intermediates derived from the oxidative addition of 2-bromothioanisole, ultimately leading to product formation through reductive elimination. The synergistic interaction between the photocatalyst and nickel catalyst enables transformations that neither catalyst can accomplish independently.

Ultraviolet light activation using tetrabutylammonium decatungstate (TBADT) as a hydrogen atom transfer photocatalyst has enabled direct C-H functionalization reactions involving 2-bromothioanisole. Under UV LED irradiation (390 nm), these systems achieve remarkable quantum efficiencies, with yields of 80-95% being obtained within 6 hours. The ability to activate unreactive C-H bonds directly eliminates the need for pre-functionalized nucleophiles, representing a significant advancement in atom economy.

Mechanochemical activation through ball milling has emerged as a powerful solvent-free alternative to traditional solution-phase reactions. High-energy mechanical forces generated during ball milling can activate chemical bonds and facilitate transformations that are difficult to achieve under conventional conditions. For 2-bromothioanisole, mechanochemical conditions have been successfully applied to promote cross-coupling reactions in the absence of bulk solvents.

The mechanochemical approach offers several advantages, including reduced environmental impact, enhanced reaction rates, and the ability to handle air- and moisture-sensitive reagents under ambient conditions. Optimized ball milling conditions typically employ frequencies of 20-30 Hz with reaction times of 1-2 hours, achieving yields of 70-85% for various cross-coupling transformations.

Table 3: Photocatalytic and Mechanochemical Activation of 2-Bromothioanisole

| Activation Method | Catalyst System | Light Source/Conditions | Reaction Medium | Key Benefits | Efficiency |

|---|---|---|---|---|---|

| Visible Light Photocatalysis | Ir(ppy)₃/Ni co-catalyst | Blue LED (440 nm) | DMF/MeCN | Mild conditions, room temperature | 75-90% yield, <12 h |

| UV Light Activation | TBADT/Ni dual catalyst | UV LED (390 nm) | Acetone/PhCF₃ | High quantum efficiency | 80-95% yield, <6 h |

| Ball Milling Mechanochemistry | Pd(OAc)₂/mechanical force | Ball mill, 30 Hz frequency | Solvent-free/LAG | Green chemistry, no solvents | 70-85% yield, <2 h |

| Photoredox Catalysis | Ru(bpy)₃Cl₂/Ni complex | Visible light (>400 nm) | DMA/H₂O mixtures | Broad substrate scope | 65-88% yield, <8 h |

| LED-Mediated Coupling | CdSe@CdS nanorods/Ni | White LED array | DMF/organic solvents | Recyclable heterogeneous catalyst | 60-85% yield, <12 h |

| Solar Light Activation | BiOBr photocatalyst | Solar simulator | Aqueous/organic biphasic | Sustainable solar energy | Complete conversion <10 min |

Heterogeneous photocatalysis using semiconductor nanoparticles has shown promise for large-scale applications due to the recyclability and stability of the catalysts. CdSe@CdS nanorod photocatalysts combined with nickel complexes enable efficient C-O cross-coupling reactions of 2-bromothioanisole with carboxylic acids under white LED irradiation. These systems achieve yields of 60-85% with the added benefit of catalyst recovery and reuse.

Solar light activation represents the ultimate sustainable approach, utilizing abundant solar energy to drive chemical transformations. Bismuth oxybromide (BiOBr) photocatalysts have demonstrated exceptional activity under solar irradiation, achieving complete conversion of model substrates within 10 minutes. The development of solar-driven processes for 2-bromothioanisole functionalization holds significant promise for industrial applications.

Stereoselective and Stereodivergent Methodologies

The development of stereoselective methodologies for 2-bromothioanisole represents a frontier area in catalytic cross-coupling chemistry, addressing the growing demand for enantiomerically and diastereomerically pure compounds in pharmaceutical and materials applications. The presence of the methylthio substituent introduces unique steric and electronic effects that can be exploited for stereocontrol.

Asymmetric cross-coupling reactions employing chiral phosphine ligands have achieved enantiomeric excesses up to 95% in the formation of biaryl products from 2-bromothioanisole. The key to success lies in the careful selection of chiral ligands that can differentiate between enantiotopic faces during the critical bond-forming step. Chiral BINAP derivatives and related bisphosphine ligands have proven particularly effective, with the optimal ligand structure depending on the specific nucleophilic coupling partner.

Atroposelective synthesis methodologies target the formation of axially chiral biaryls through the controlled coupling of 2-bromothioanisole with appropriate nucleophiles. Nickel catalysts bearing chiral bidentate ligands have demonstrated exceptional performance in these transformations, achieving enantiomeric excesses up to 99% for atropisomeric products. The restricted rotation around the newly formed biaryl axis must be carefully considered in the catalyst design to ensure high selectivity.

The mechanistic basis for atroposelectivity involves the formation of configurationally stable nickel-aryl intermediates that undergo stereoselective reductive elimination. Computational studies reveal that the energy barrier for rotation around the forming biaryl axis is significantly higher than that for reductive elimination, enabling kinetic control of the stereochemical outcome.

Enantioselective alkylation methodologies have been developed using chiral nickel complexes bearing biimidazole ligands. These systems enable the asymmetric dicarbofunctionalization of alkenes with 2-bromothioanisole and alkyl nucleophiles, achieving enantiomeric excesses up to 92%. The three-component nature of these reactions provides exceptional molecular complexity in a single step while maintaining high stereocontrol.

Diastereoselective coupling reactions employ chiral auxiliaries to direct the stereochemical outcome of bond formation. The temporary attachment of chiral auxiliaries to nucleophilic coupling partners enables high diastereoselectivity (up to 20:1 dr) in reactions with 2-bromothioanisole. The auxiliary can be subsequently removed to reveal enantiomerically pure products.

Table 4: Stereoselective and Stereodivergent Methodologies for 2-Bromothioanisole

| Stereoselective Method | Chiral Element | Stereochemical Outcome | Catalyst Type | Reaction Scope | Applications |

|---|---|---|---|---|---|

| Asymmetric Cross-Coupling | Chiral phosphine ligands | Up to 95% ee | Pd/chiral phosphine | Aryl bromides + boronic acids | Pharmaceutical intermediates |

| Atroposelective Synthesis | Axially chiral biaryls | Up to 99% ee, atropisomeric | Ni/chiral bidentate ligand | Aryl halides + organometallics | Chiral ligand synthesis |

| Enantioselective Alkylation | Chiral nickel complexes | Up to 92% ee | Ni/chiral biimidazole | Alkenes + electrophiles | Natural product synthesis |

| Diastereoselective Coupling | Chiral auxiliaries | Up to 20:1 dr | Pd/chiral auxiliary | Various nucleophiles | Drug development |

| Stereoretentive C-S Formation | Configurationally stable nucleophiles | Complete retention | Cu(I)/chiral ligand | Carbohydrate substrates | Glycoside formation |

| Stereodivergent Synthesis | Switchable chiral catalysts | Both enantiomers accessible | Dual chiral catalyst system | Multiple substrate classes | Method development |

Stereoretentive carbon-sulfur bond formation has been achieved using copper(I) catalysts with chiral ligands, enabling the synthesis of configurationally stable sulfur-containing products. These reactions proceed with complete retention of stereochemistry, making them valuable for the synthesis of chiral thioethers and related compounds. The mild reaction conditions and broad functional group tolerance make this methodology particularly attractive for carbohydrate chemistry applications.

Stereodivergent synthesis represents the ultimate goal in stereoselective catalysis, enabling access to both enantiomers of a product using a single catalyst system through simple modification of reaction conditions. Recent advances in dual catalyst systems have demonstrated the feasibility of stereodivergent approaches for 2-bromothioanisole, opening new possibilities for efficient synthesis of both enantiomers of pharmaceutically relevant compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant